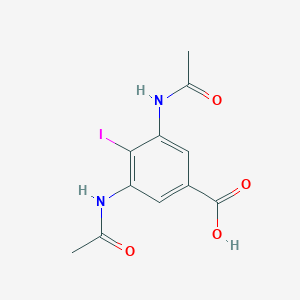

3,5-Diacetamido-4-iodobenzoic acid

Description

Overview of Halogenated Benzoic Acid Derivatives in Synthetic Chemistry

Halogenated benzoic acid derivatives are a cornerstone of modern synthetic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of complex molecules. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid scaffold dramatically influences the molecule's reactivity and physical properties. wikipedia.org These derivatives are pivotal in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

The carbon-halogen bond can be strategically utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to construct intricate molecular frameworks with high precision. Furthermore, the nature and position of the halogen atom, along with other substituents on the aromatic ring, modulate the acidity of the carboxylic acid group and the electron density of the benzene (B151609) ring, thereby directing the course of further chemical transformations. wikipedia.org

Rationale for Research Focus on 3,5-Diacetamido-4-iodobenzoic Acid as a Chemical Entity

The primary impetus for the scientific examination of this compound stems from its structural relationship to iodinated X-ray contrast agents. radiologykey.com Specifically, it is identified as a potential impurity in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used contrast medium in medical imaging. venkatasailifesciences.comchemicea.com The presence of iodine in these molecules is critical for their function, as the high atomic number of iodine allows for the attenuation of X-rays, thereby enhancing the visibility of internal body structures. radiologykey.comnih.gov

The study of impurities like this compound is crucial for ensuring the purity and safety of pharmaceutical products. Understanding its formation, properties, and potential biological effects is a key aspect of quality control in the manufacturing of iodinated contrast media. Although not a primary therapeutic or diagnostic agent itself, its role as a synthetic byproduct necessitates its chemical characterization and the development of analytical methods for its detection.

Historical Context of Related Iodinated Aromatic Systems in Chemical Research

The exploration of iodinated aromatic compounds has a rich history intertwined with the advancement of medical diagnostics. The journey began in the early 20th century with the discovery that intravenously administered sodium iodide could render the urinary tract opaque to X-rays. radiologykey.com This pivotal observation sparked a quest for less toxic and more effective iodine-containing organic molecules.

The development of tri-iodinated benzoic acid derivatives in the 1950s, such as diatrizoate, marked a significant milestone. jcpres.com These compounds offered a stable and efficient way to deliver a high concentration of iodine to specific areas of the body, revolutionizing radiological imaging. mpijournal.org The continuous refinement of these structures, including the introduction of non-ionic and dimeric agents, has been driven by the goal of improving patient tolerance and image quality. nih.gov The study of compounds like this compound is a modern extension of this historical pursuit, focusing on the finer details of the synthesis and purity of these vital diagnostic tools.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from its chemical structure and comparison with closely related compounds.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁IN₂O₄ | venkatasailifesciences.comchemicea.com |

| Molecular Weight | 362.12 g/mol | venkatasailifesciences.comchemicea.com |

| CAS Number | 189514-07-6 | venkatasailifesciences.comchemicea.com |

| Appearance | Likely a solid | Inferred |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

A specific, detailed synthesis of this compound is not well-documented in publicly accessible scientific literature. However, its synthesis can be conceptually approached through the iodination of its non-iodinated precursor, 3,5-diacetamidobenzoic acid.

A plausible synthetic route would involve the direct iodination of 3,5-diacetamidobenzoic acid. The two acetamido groups are ortho-, para-directing, and the position between them (C4) is sterically accessible, making it a likely site for electrophilic substitution. Various iodinating reagents could be employed, such as iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor mono-iodination at the C4 position and prevent the formation of di- or tri-iodinated products.

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of complex organic molecules such as this compound, a key structure in various chemical applications, relies on precise and efficient chemical transformations. The methodologies for constructing this molecule involve strategic installations of iodo and acetamido functional groups onto a benzoic acid backbone. This article explores the advanced synthetic strategies employed for the formation of the carbon-iodine bond on the aromatic system, the introduction of acetamido groups through amidation, and the multi-step pathways from common chemical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O4/c1-5(15)13-8-3-7(11(17)18)4-9(10(8)12)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBRRHHUDAUQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1I)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578305 | |

| Record name | 3,5-Diacetamido-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189514-07-6 | |

| Record name | 3,5-Diacetamido-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3,5 Diacetamido 4 Iodobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a variety of acyl derivatives.

The carboxylic acid functional group of 3,5-Diacetamido-4-iodobenzoic acid can readily undergo esterification and amidation, which are fundamental reactions for creating derivatives.

Esterification is typically achieved through the Fischer esterification method, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This equilibrium-driven reaction produces the corresponding ester and water. To drive the reaction to completion, water is often removed as it is formed.

A more reactive pathway to both esters and amides involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-Diacetamido-4-iodobenzoyl chloride is a highly reactive intermediate.

This acyl chloride can then be reacted with a wide range of alcohols or phenols to form esters, or with primary or secondary amines to form amides. These reactions are typically rapid and high-yielding, proceeding under mild conditions. Microwave irradiation in the presence of a solid support like silica (B1680970) gel has also been reported as a green methodology for the direct amidation of carboxylic acids with amines.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Typical Conditions | Product Class |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol | Ester |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | 1. Reflux 2. Room temperature, often with a base | Amide |

| Esterification (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH) | 1. Reflux 2. Room temperature, often with a base | Ester |

| Direct Amidation (Microwave) | Amine (R'R''NH), Silica Gel | Microwave irradiation | Amide |

The removal of the carboxylic acid group (decarboxylation) from the aromatic ring is a potential transformation, though it often requires harsh conditions for simple benzoic acids. A classic method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of NaOH and CaO), which generates the corresponding hydrocarbon by replacing the -COOH group with a hydrogen atom. For benzoic acid itself, this reaction yields benzene (B151609).

More recent methods have explored radical decarboxylation pathways. For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which are then further transformed. Another approach involves oxidative radical conditions to decarboxylate benzoic acids. The efficiency of decarboxylation can be influenced by the other substituents on the ring; electron-donating groups may stabilize the ring against the loss of the carboxylate.

Reactivity of the Acetamido Groups

The two acetamido (-NHCOCH₃) groups are also sites for chemical modification, primarily through hydrolysis or, less commonly, N-alkylation.

The acetyl groups of the diacetamido functions can be removed through hydrolysis under either acidic or basic conditions to yield the corresponding diamino compound, 3,5-diamino-4-iodobenzoic acid. This deacetylation is a common deprotection strategy in multi-step syntheses.

Basic hydrolysis, for example, can be carried out using an aqueous solution of an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, often with heating. This process converts the acetamido groups back to primary amino groups. The resulting 3,5-diamino-4-iodobenzoic acid is a key intermediate for other transformations. The synthesis of related compounds, such as 3,5-diamino-2,4,6-triiodobenzoic acid, relies on a similar hydrolysis step.

While less common than hydrolysis, the nitrogen atoms of the acetamido groups can potentially undergo alkylation. N-alkylation of amides typically requires strong bases and alkylating agents and can be challenging. The

Substitution and Coupling Reactions at the Aromatic Core

Exploration of Cross-Coupling Chemistry at the Iodinated Position

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, generally showing higher reactivity than the corresponding bromides or chlorides. libretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The most common cross-coupling reactions for aryl iodides are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.orgyoutube.com Given the high reactivity of aryl iodides, this compound is expected to be an excellent substrate for Suzuki-Miyaura coupling. The reaction would lead to the formation of biaryl compounds. The presence of the carboxylic acid and acetamido groups should be well-tolerated under typical Suzuki conditions. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmisuratau.edu.lynih.gov this compound can be expected to undergo Heck coupling with various alkenes to yield cinnamoyl-type derivatives. The reaction typically proceeds with syn-stereochemistry for the migratory insertion and β-hydride elimination steps. misuratau.edu.ly

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound would react with terminal alkynes to produce arylalkyne derivatives. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane, DMF | 80-110 |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temperature - 80 |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In the context of reactions involving this compound, regioselectivity primarily pertains to potential electrophilic substitution reactions on the aromatic ring, as the positions for nucleophilic substitution and cross-coupling are predetermined by the location of the iodine atom. The two acetamido groups are strong ortho, para-directing groups, while the carboxylic acid is a meta-directing group. brainly.comstackexchange.comorganicchemistrytutor.com The single available position on the ring is at C-6 (ortho to one acetamido group and meta to the other and the carboxylic acid). Electrophilic substitution at this position would be influenced by the combined directing effects of the adjacent substituents.

In nucleophilic aromatic substitution, the reaction is inherently regioselective, occurring at the carbon bearing the leaving group (iodine). masterorganicchemistry.com Similarly, palladium-catalyzed cross-coupling reactions will occur selectively at the C-I bond. libretexts.org

Stereoselectivity: Stereoselectivity becomes a relevant consideration in certain derivatization reactions, particularly in Heck couplings. The stereochemical outcome of the Heck reaction depends on the nature of the alkene and the reaction conditions. The migratory insertion of the palladium complex into the olefin and the subsequent β-hydride elimination both typically proceed with syn-stereochemistry. misuratau.edu.ly For example, the reaction with a monosubstituted alkene would lead to the E-isomer of the resulting disubstituted alkene.

Reaction Mechanism Studies and Intermediate Characterization

The reaction mechanisms for the key transformations of this compound are well-established for related compounds.

Nucleophilic Aromatic Substitution: As mentioned, the SNAr mechanism proceeds through a Meisenheimer complex. libretexts.orgyoutube.com For a reaction to occur with this compound, characterization of a potential stabilized intermediate, perhaps involving interaction with a directing group, would be crucial to understanding the reaction pathway. Experimental techniques such as low-temperature NMR spectroscopy could potentially be used to detect such intermediates.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions are well-documented and generally involve three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of aryl iodides facilitates this process. libretexts.orglibretexts.org

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center, displacing the halide. youtube.com In the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org

The characterization of the organopalladium intermediates in these catalytic cycles can be achieved through a combination of spectroscopic techniques and computational studies. While specific studies on this compound are not prevalent, the extensive literature on cross-coupling reactions provides a solid foundation for predicting and understanding its mechanistic pathways. acs.orguwindsor.ca

Table 3: Intermediates in Key Reaction Mechanisms

| Reaction | Key Intermediate(s) | Characterization Methods |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | NMR, Mass Spectrometry, Computational Modeling |

| Suzuki-Miyaura Coupling | Aryl-Pd(II)-Iodide, Aryl-Pd(II)-Aryl' | ³¹P NMR, ¹³C NMR, X-ray Crystallography (of stable analogues) |

| Heck Reaction | Aryl-Pd(II)-Iodide, Alkyl-Pd(II) complex | In-situ IR, NMR, Kinetic Studies |

| Sonogashira Coupling | Aryl-Pd(II)-Iodide, Aryl-Pd(II)-Alkynyl | IR, NMR, Mass Spectrometry |

Molecular Structure, Conformation, and Intermolecular Interactions

Elucidation of Solid-State Structures via X-ray Crystallography

While no published X-ray crystallographic data for 3,5-Diacetamido-4-iodobenzoic acid could be located, predictions regarding its solid-state structure can be inferred from the analysis of similar compounds.

Crystal Packing and Unit Cell Analysis

It is anticipated that the crystal packing of this compound would be significantly influenced by the formation of robust intermolecular interactions. The specific arrangement of molecules in the crystal lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group, would be a direct consequence of the optimization of these interactions to achieve the most thermodynamically stable crystalline form. Without experimental data, the precise crystallographic parameters remain speculative.

Hydrogen Bonding Networks in Crystalline Forms

Interactive Data Table: Expected Hydrogen Bond Parameters (Hypothetical)

| Donor | Acceptor | Distance (Å) (Expected Range) | Angle (°) (Expected Range) |

| O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.7 | 170 - 180 |

| N-H (Acetamido) | O=C (Acetamido) | 2.8 - 3.1 | 160 - 175 |

| N-H (Acetamido) | O=C (Carboxyl) | 2.8 - 3.1 | 160 - 175 |

Conformational Analysis in Solution Using Advanced NMR Spectroscopy

The conformational flexibility of this compound in solution could be investigated using advanced Nuclear Magnetic Resonance (NMR) techniques.

Two-Dimensional NMR Techniques for Structure and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons within the molecule, thereby helping to elucidate the preferred conformation of the acetamido and carboxylic acid groups relative to the benzene (B151609) ring.

Dynamic NMR Studies of Rotational Barriers

The rotation around the amide C-N bonds of the acetamido groups is known to be restricted due to the partial double bond character. This restricted rotation can lead to the observation of distinct NMR signals for different conformers at low temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to study the kinetics of this rotational process. By analyzing the coalescence of the NMR signals as the temperature is increased, it would be possible to determine the rotational energy barrier (ΔG‡). Similarly, DNMR could potentially be used to study the rotational barrier of the C-C bond connecting the carboxylic acid group to the aromatic ring.

Interactive Data Table: Hypothetical Rotational Barriers

| Rotational Bond | Technique | Expected Barrier (kJ/mol) |

| Amide C-N | Dynamic NMR | 60 - 80 |

| Aryl C-COOH | Dynamic NMR | 20 - 40 |

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques provide a deeper understanding of the molecular structure and electronic properties of this compound.

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would reveal distinct peaks corresponding to the various bonds present.

| Functional Group | Expected Vibrational Frequencies (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=O stretch (Amide I) | 1630-1680 |

| N-H bend (Amide II) | 1510-1570 |

| C-N stretch (Amide III) | 1200-1300 |

| C-I stretch | 500-600 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1450-1600 |

Note: The exact peak positions can be influenced by the molecule's solid-state packing and intermolecular interactions.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) allows for the precise determination of a molecule's exact mass, which can confirm its elemental composition. For this compound (C₁₁H₁₁IN₂O₄), the expected exact mass would be approximately 361.9763 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the acetamido groups, and potentially the loss of the iodine atom. Analysis of these fragment ions helps to piece together the molecular structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. The presence of the various substituents on the benzene ring will influence the wavelengths at which the molecule absorbs UV-Vis light. Typically, substituted benzoic acids exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The acetamido and iodo substituents, acting as auxochromes, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

Polymorphism and Solid-State Forms

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physical properties such as melting point, solubility, and stability. While specific polymorphic studies on this compound are not extensively documented, it is plausible that this molecule could exhibit polymorphism due to the flexibility of the acetamido groups and the potential for different hydrogen bonding networks. The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, and rate of cooling.

Solvent-Solute Interactions and Aggregation Behavior in Solution

The behavior of this compound in solution is governed by the interplay of solvent-solute and solute-solute interactions. The solubility of the compound will vary depending on the polarity of the solvent. The carboxylic acid and acetamido groups can engage in hydrogen bonding with protic solvents, while the aromatic ring and iodine atom contribute to its solubility in less polar organic solvents.

Computational and Theoretical Studies of 3,5 Diacetamido 4 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of 3,5-diacetamido-4-iodobenzoic acid. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's geometry and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31+G(d,p) and 6-311++G(d,p), are employed to determine the most stable molecular geometry. smolecule.comresearchgate.net The optimization process involves finding the lowest energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.09 Å |

| C=O (Carboxyl) Bond Length | ~1.22 Å |

| C-O (Carboxyl) Bond Length | ~1.35 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| C=O (Amide) Bond Length | ~1.24 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| O-C=O (Carboxyl) Bond Angle | ~123° |

| C-N-C (Amide) Bond Angle | ~122° |

Note: These are estimated values based on calculations for similar compounds and may vary depending on the specific functional and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.gov The prediction of ¹H and ¹³C NMR chemical shifts can be a valuable tool for structural elucidation and for comparing theoretical models with experimental data. idc-online.comrsc.org

Recent studies have shown that DFT calculations can face challenges in accurately predicting ¹H NMR chemical shifts for substituents ortho to a benzoic acid ester moiety, indicating the complexity of the electronic environment in such systems. nih.gov For this compound, the chemical shifts of the aromatic proton and the protons of the acetamido groups would be influenced by the electron-withdrawing nature of the carboxylic acid and iodine, as well as the amidic functionalities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 8.0 - 8.5 | 130 - 135 |

| Carboxyl COOH | 12.0 - 13.0 | 165 - 170 |

| Amide NH | 9.5 - 10.5 | - |

| Amide CH₃ | 2.1 - 2.3 | 24 - 26 |

| Aromatic C-I | - | 90 - 95 |

| Aromatic C-NH | - | 140 - 145 |

| Aromatic C-COOH | - | 130 - 135 |

| Amide C=O | - | 168 - 172 |

Note: These are approximate ranges based on computational predictions for analogous structures and can be refined with specific theoretical models.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.orgyoutube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the lone pairs of the oxygen and nitrogen atoms, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly influenced by the electron-withdrawing iodine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity indices such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Properties and Reactivity Indices

| Property | Definition | Predicted Value/Localization |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Localized on the benzene ring, and oxygen/nitrogen lone pairs |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Distributed over the carboxylic acid and aromatic ring |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates chemical stability and reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measure of electron-attracting power |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the relative energies of these conformations. nih.gov

By simulating the molecule's behavior in different environments (e.g., in a vacuum, in a solvent), MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. For this compound, MD simulations would likely show flexibility in the acetamido groups and the carboxylic acid group, while the aromatic ring remains relatively rigid.

Theoretical Studies of Intermolecular Forces

The interactions between molecules of this compound are critical in determining its solid-state structure and physical properties. Theoretical studies can model these intermolecular forces, providing insights into how the molecules pack in a crystal lattice.

Modeling Hydrogen Bonding and Halogen Bonding Interactions

This compound has several functional groups capable of forming strong intermolecular interactions. The carboxylic acid group can form classic hydrogen-bonded dimers with neighboring molecules. researchgate.net Additionally, the amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), leading to a complex network of hydrogen bonds.

A particularly interesting feature of this molecule is the presence of an iodine atom, which can participate in halogen bonding. rsc.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (such as an oxygen or nitrogen atom). nih.gov The strength of the halogen bond increases with the polarizability of the halogen, making iodine a strong halogen bond donor. nih.gov

Theoretical modeling can quantify the strength and geometry of these hydrogen and halogen bonds, helping to explain the observed crystal structure and properties of the compound. These models often involve analyzing the molecular electrostatic potential surface to identify regions of positive and negative charge that are prone to intermolecular interactions. researchgate.net

Table 4: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | Carboxyl O-H | Carboxyl C=O |

| Hydrogen Bonding | Amide N-H | Amide C=O, Carboxyl C=O |

| Halogen Bonding | Aromatic C-I | Carboxyl C=O, Amide C=O |

Prediction of Crystal Lattice Energies

The arrangement of molecules in a crystalline solid is fundamental to its physical properties, including melting point, solubility, and stability. Crystal Structure Prediction (CSP) aims to identify the most stable packing arrangements, or polymorphs, of a molecule. github.io A critical component of CSP is the calculation of lattice energy, which is the energy released when molecules come together from an infinite separation to form a crystalline lattice. youtube.com

Computational methods to predict lattice energies for organic molecules like this compound involve a variety of techniques. These range from force-field based methods, which offer a balance of computational cost and accuracy, to more rigorous quantum mechanical approaches like Density Functional Theory (DFT) and many-body expansion (MBE). youtube.comaip.org DFT calculations, augmented with corrections for dispersion forces, can provide accurate lattice energies. acs.org The MBE method dissects the total lattice energy into contributions from individual molecules (monomers), pairs (dimers), triplets (trimers), and so on, allowing for a systematic and parallelizable computation of interaction energies. aip.org

For a molecule such as this compound, the presence of hydrogen bond donors (the N-H groups of the acetamido functions) and acceptors (the carbonyl and carboxylic acid oxygens), along with the bulky iodine atom, suggests a complex interplay of intermolecular forces. These would include strong hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A hypothetical study could generate a crystal energy landscape, plotting the lattice energy of various putative crystal structures against their density or other geometric parameters.

Below is a hypothetical data table illustrating the kind of results a lattice energy prediction study for different polymorphs of this compound might yield.

| Hypothetical Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | -150.2 | 0.0 |

| Form II | P-1 | -148.5 | 1.7 |

| Form III | C2/c | -145.8 | 4.4 |

| Form IV | P2₁2₁2₁ | -142.1 | 8.1 |

Note: The data in this table is purely illustrative and intended to represent the potential outcomes of a computational study.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Functionality (Non-Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to a specific activity or property. fiveable.mewikipedia.orglibretexts.org While often used in drug discovery to predict biological activity, the same principles can be applied to non-biological chemical functionalities in what is known as Quantitative Structure-Property Relationships (QSPR). wikipedia.orglibretexts.org These studies are crucial for designing molecules with tailored physicochemical properties such as solubility, reactivity, or thermal stability.

A QSPR study of this compound and its analogs would involve calculating a series of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Once these descriptors are calculated for a set of molecules, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptors with a measured or calculated chemical property. fiveable.me

A hypothetical QSPR study could explore how modifications to the substituent groups on the benzene ring of this compound affect a property like its octanol-water partition coefficient (logP), a measure of lipophilicity.

| Compound | R1 (position 3) | R2 (position 5) | Molecular Weight | LogP (Calculated) |

| This compound | -NHCOCH₃ | -NHCOCH₃ | 362.14 | 2.5 |

| Analog 1 | -NH₂ | -NHCOCH₃ | 320.11 | 2.1 |

| Analog 2 | -NHCOCH₃ | -NO₂ | 351.10 | 2.8 |

| Analog 3 | -OH | -NHCOCH₃ | 321.09 | 2.3 |

Note: The data in this table is for illustrative purposes only.

In Silico Design Principles for Novel Chemical Analogs

In silico (computer-aided) design is a powerful strategy for proposing new molecules with desired properties, thereby saving time and resources in the laboratory. nih.govmicrobenotes.com The design of novel analogs of this compound would be guided by the insights gained from QSPR studies and an understanding of the chemical nature of its functional groups.

The design process can be broadly categorized into two approaches:

Structure-Based Design: If the molecule is intended to interact with a specific target (e.g., a binding site on a material surface or a metal ion), the three-dimensional structure of that target would be used to guide the design of analogs that fit and interact optimally. microbenotes.com

Ligand-Based Design: In the absence of a known target structure, the design process relies on the knowledge of other molecules with similar properties. microbenotes.com For this compound, this would involve creating a virtual library of related structures and using QSPR models to predict their properties.

Key principles in designing novel analogs would include:

Scaffold Hopping: Replacing the central benzene ring with other aromatic or heterocyclic systems to explore new chemical space.

Functional Group Modification: Systematically altering the acetamido, iodo, and carboxylic acid groups to fine-tune properties. For instance, replacing the iodine with other halogens could modulate the molecule's reactivity and intermolecular interactions. The acetamido groups could be replaced with other hydrogen-bonding moieties.

Conformational Analysis: Studying the rotational barriers around the single bonds to understand the accessible shapes of the molecule, which influences its packing in a crystal and its interaction with other molecules.

Chemoinformatic Analysis of Structural Motifs and Chemical Space

Chemoinformatics provides the tools to organize, analyze, and visualize chemical information. nih.gov A chemoinformatic analysis of this compound and a virtual library of its analogs would offer insights into their diversity and structural characteristics. nih.govacs.org

The analysis would typically involve the following steps:

Library Enumeration: Generating a virtual library of analogs based on the design principles outlined in the previous section. dntb.gov.ua

Descriptor Calculation: Computing a wide range of physicochemical and structural descriptors for all molecules in the library. nih.gov

Chemical Space Analysis: Visualizing the distribution of the library in a multi-dimensional "chemical space" defined by the calculated descriptors. This helps in understanding the diversity of the designed molecules and identifying areas of the chemical space that have been explored. nih.govacs.orgchemrxiv.org

Scaffold and Motif Analysis: Identifying the core molecular frameworks (scaffolds) and recurring structural motifs within the library. nih.govchemrxiv.org For this compound, the central iodinated and di-substituted benzoic acid would be the primary scaffold.

A hypothetical diversity analysis of a small virtual library based on the this compound scaffold is presented below.

| Analog ID | Molecular Weight | Number of H-bond Donors | Number of H-bond Acceptors | Topological Polar Surface Area (Ų) |

| Parent | 362.14 | 2 | 4 | 94.9 |

| Analog A | 334.14 | 2 | 4 | 94.9 |

| Analog B | 378.14 | 2 | 4 | 94.9 |

| Analog C | 361.13 | 2 | 5 | 112.1 |

| Analog D | 376.17 | 3 | 4 | 121.1 |

Note: This data is hypothetical and for illustrative purposes.

This type of analysis helps in selecting a diverse subset of analogs for future synthesis and experimental testing, ensuring a broad exploration of the potential chemical properties associated with this structural class.

Applications of 3,5 Diacetamido 4 Iodobenzoic Acid in Advanced Chemical Research

Role as a Building Block in Organic Synthesis

3,5-Diacetamido-4-iodobenzoic acid is a multifaceted compound whose structural features—a carboxylic acid group, two acetamido groups, and an iodine atom on a benzene (B151609) ring—make it a valuable building block in organic synthesis. The interplay of these functional groups allows for a variety of chemical transformations, positioning it as a precursor for more complex molecules and materials.

Precursor for Complex Organic Molecules

The core structure of this compound serves as a scaffold for the synthesis of more intricate organic molecules. While specific research on this exact compound is limited, the reactivity of structurally similar molecules provides insight into its potential applications. For instance, related diacetamido-iodinated aromatic compounds are key intermediates in the synthesis of X-ray contrast media. The acetamido groups can be hydrolyzed to amino groups, which can then be further modified, while the iodine atom can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

The carboxylic acid group provides a handle for a range of chemical modifications, including esterification and amidation, allowing for the attachment of this molecular fragment to other chemical entities. The synthetic utility of related iodobenzoic acids is well-documented, where the iodine atom can be substituted or used to direct further reactions on the aromatic ring.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Acetamido Group | Hydrolysis | Amines |

| Iodine Atom | Suzuki Coupling, Sonogashira Coupling | Biaryls, Arylalkynes |

Synthesis of Conjugates and Polymeric Materials

The functional groups present in this compound also lend themselves to the synthesis of conjugates and polymeric materials. The carboxylic acid can be activated and coupled to biomolecules such as peptides or sugars to form bioconjugates. These conjugates could have applications in diagnostics or as targeted therapeutic agents, although specific examples involving this compound are not prevalent in the literature.

In the realm of polymer chemistry, di-functionalized aromatic compounds are often used as monomers. While the mono-carboxylic acid nature of this compound prevents it from acting as a traditional monomer in condensation polymerizations, it could be incorporated as a side chain or an end-capping agent to modify the properties of a polymer. For example, its incorporation could enhance the refractive index of a polymer due to the presence of the heavy iodine atom.

Utilization in Ligand Design for Coordination Chemistry

The design of organic ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties and applications. The structure of this compound contains potential donor atoms that could coordinate with metal ions.

Metal-Organic Framework (MOF) Synthesis

Table 2: Potential Coordination Sites of this compound for MOF Synthesis

| Functional Group | Potential Role in MOF |

| Carboxylic Acid | Primary coordination site with metal ions |

| Acetamido Oxygen | Secondary coordination or hydrogen bonding |

| Iodine Atom | Post-synthetic modification site |

Chelating Agent Development

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. The development of new chelating agents is important for applications ranging from heavy metal remediation to medical imaging. The carboxylic acid and the oxygen atoms of the acetamido groups in this compound could potentially act in concert to chelate metal ions. The specific arrangement of these groups would determine the selectivity and stability of the resulting metal complexes. Research into the chelating properties of this compound would be necessary to ascertain its efficacy and potential applications in this area.

Investigations in Biological Systems (Non-Clinical Contexts)

The study of how chemical compounds interact with biological systems in a non-clinical setting is crucial for understanding their potential as therapeutic agents or as tools for biological research. While no specific non-clinical biological studies on this compound have been identified, its structure suggests several avenues for investigation.

In vitro studies could be conducted to assess its cytotoxicity against various cell lines, its potential as an enzyme inhibitor, or its ability to interact with specific biological targets. For example, many small aromatic molecules are investigated for their potential to inhibit protein-protein interactions or to bind to the active sites of enzymes. The presence of the iodine atom also makes it a candidate for development as a molecular imaging probe, potentially for use in techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET) if radiolabeled. However, without experimental data, these remain theoretical possibilities.

Studies on Enzyme Interactions

Enzyme inhibition and cofactor interaction studies are fundamental to drug discovery and understanding biological pathways. While direct studies on the interaction of this compound with peroxidases and dihydrofolate reductase (DHFR) are not extensively documented in publicly available research, the structural motifs of the compound suggest potential areas of investigation.

Peroxidase Cofactor: Peroxidases are enzymes that catalyze oxidation-reduction reactions. The iodine atom in this compound could potentially interact with the heme cofactor of peroxidases, although specific studies demonstrating this are not available.

DHFR Inhibition in in vitro models: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a target for anticancer and antimicrobial drugs. nih.govwikipedia.orgpatsnap.com DHFR inhibitors often mimic the structure of the natural substrate, folic acid. nih.gov While a wide array of compounds have been investigated as DHFR inhibitors, there is currently a lack of specific research detailing the inhibitory activity of this compound against DHFR in in vitro models. nih.govmedchemexpress.com

| Enzyme Target | Potential Interaction with this compound | State of Research |

|---|---|---|

| Peroxidase | Potential interaction with the heme cofactor. | Specific studies are not readily available in the public domain. |

| Dihydrofolate Reductase (DHFR) | Potential as an inhibitor due to its aromatic and functionalized structure. | No specific in vitro inhibition studies have been reported in the searched literature. |

Microbial Biotransformation and Environmental Fate Studies

The study of how microorganisms metabolize synthetic compounds and their subsequent fate in the environment is critical for assessing their ecological impact.

Microbial Biotransformation: Research has shown that various microorganisms can degrade halogenated benzoic acids under anaerobic conditions. oup.com These studies often involve dehalogenation as a key step in the metabolic pathway. oup.com While the microbial biotransformation of a range of organic compounds is a well-established field, specific studies detailing the biotransformation of this compound by microbial cultures are not prevalent in the current scientific literature. medcraveonline.commedcraveonline.com

| Research Area | Relevance to this compound | Data Availability |

|---|---|---|

| Microbial Biotransformation | Potential for microbial degradation through pathways like dehalogenation and amide hydrolysis. | Specific studies on this compound are not found in the searched literature. |

| Environmental Fate | Understanding its persistence, mobility, and potential for bioaccumulation is important for environmental risk assessment. | Specific environmental fate parameters (e.g., half-life in soil/water) are not documented in the available literature. |

Plant Biochemistry Studies

In the realm of plant biochemistry, certain synthetic molecules can mimic or interfere with the action of natural plant hormones.

In vitro Auxin Metabolism: Auxins are a class of plant hormones that regulate various aspects of plant growth and development. nih.gov Certain substituted benzoic acids, particularly triiodobenzoic acids, are known to act as auxin transport inhibitors. nih.govevitachem.com This inhibition can lead to a variety of developmental effects in plants. While this suggests that this compound could potentially have activity in plant systems, specific studies on its effects on auxin metabolism in in vitro plant systems have not been reported in the searched scientific literature.

Applications in DNA-Encoded Library (DEL) Design as a Scaffold Component

DNA-Encoded Library (DEL) technology has emerged as a powerful tool in drug discovery for the high-throughput screening of vast numbers of compounds. nih.gov The design of these libraries often relies on a central scaffold to which various chemical building blocks are attached.

Iodinated aromatic compounds, including iodobenzoic acids, have been utilized as scaffolds in the synthesis of DNA-encoded libraries. nih.gov The iodine atom provides a reactive handle for cross-coupling reactions, allowing for the diversification of the library. While the use of benzoic acid-based scaffolds is documented, the specific incorporation of this compound as a scaffold component in published DEL designs is not explicitly detailed in the available literature. nih.govrsc.org

| DEL Scaffold Feature | Potential of this compound | Documented Use |

|---|---|---|

| Reactive Handle for Diversification | The iodine atom can serve as a site for cross-coupling reactions. | General use of iodobenzoic acids is reported, but specific use of this compound is not detailed. |

| Structural Rigidity and Vectorial Display of Substituents | The benzene ring provides a rigid core for the spatial arrangement of appended chemical moieties. | General principles of scaffold design in DELs apply, but specific examples with this compound are lacking. |

Development of Research Tools and Probes in Chemical Biology (Non-Clinical)

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein or biological process, serving as invaluable tools for basic research. promega.com

The development of a chemical probe requires a molecule to possess high affinity and selectivity for its target. nih.gov While this compound possesses functional groups that could be modified for the attachment of reporter tags (e.g., fluorescent dyes, biotin), its development and application as a specific chemical probe in non-clinical chemical biology research have not been described in the reviewed literature. The utility of a compound as a chemical probe is contingent on the identification of a specific biological target and subsequent optimization of its structure to achieve the desired potency and selectivity.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Routes

While 3,5-Diacetamido-4-iodobenzoic acid is an achiral molecule, its derivatives hold the potential for chirality. The development of asymmetric synthesis routes is crucial for producing enantiomerically pure compounds, which is of paramount importance in fields like pharmacology and materials science where stereochemistry dictates function. uwindsor.ca Future research could focus on introducing chiral centers into derivatives of the core molecule.

Key research objectives would include:

Diastereoselective Functionalization: Developing reactions that selectively modify one of the acetamido groups or the carboxylic acid, leading to the creation of chiral derivatives. This could involve using chiral catalysts or auxiliaries to control the stereochemical outcome of subsequent transformations.

Enantioselective Iodination: Investigating novel catalytic systems that could achieve enantioselective iodination on a precursor molecule, thereby establishing a chiral center early in the synthetic sequence.

Synthesis of Chiral Building Blocks: Utilizing the core structure to synthesize more complex, chiral molecules where the 3,5-diacetamido-4-iodobenzoyl group acts as a key structural motif.

| Research Focus | Potential Methodology | Desired Outcome |

| Stereoselective N-Alkylation | Chiral phase-transfer catalysis | Enantiopure N-alkylated derivatives |

| Asymmetric C-H Activation | Transition-metal catalysis with chiral ligands | Introduction of chiral substituents on the aromatic ring |

| Kinetic Resolution | Enzymatic esterification/hydrolysis | Separation of racemic mixtures of chiral derivatives |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry and the practical advantages of continuous flow manufacturing are reshaping synthetic chemistry. researchgate.netyoutube.com Applying these paradigms to the synthesis of this compound could lead to safer, more efficient, and scalable production processes.

Future directions in this area include:

Continuous Flow Synthesis: Designing a multi-step flow process that integrates the key reaction steps (e.g., diacetylation, iodination) into a single, continuous operation. youtube.comnih.gov This approach offers superior control over reaction parameters, enhances safety when dealing with hazardous reagents, and can improve yield and purity. researchgate.net

Green Chemistry Approaches: Exploring more environmentally benign reagents and solvents. This could involve replacing traditional iodinating agents with greener alternatives or utilizing biocatalytic methods for acetylation or hydrolysis steps. The biosynthesis of aminobenzoic acid precursors via pathways like the shikimate pathway points towards potentially sustainable starting points. mdpi.com

Automated Synthesis Platforms: Developing automated systems that can perform the synthesis and purification, enabling high-throughput screening of reaction conditions and the rapid production of derivatives for further research.

Advanced Materials Science Applications Beyond Traditional Uses

The presence of a heavy iodine atom makes this compound and its derivatives interesting candidates for advanced materials. Iodinated organic compounds have found applications in innovative materials, including semiconductors and solar cells. elsevierpure.comresearcherinfo.netresearchgate.netepa.gov All iodinated radiocontrast agents, for instance, are derivatives of benzoic acid. radiologykey.com

Emerging research could investigate:

Organic Electronics: Incorporating the molecule into organic semiconductors or conductors. The iodine atom can influence electronic properties through the heavy-atom effect, potentially enabling applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

High-Refractive-Index Polymers: Polymerizing derivatives of this compound to create polymers with high refractive indices, which are valuable for optical applications such as lenses and coatings.

X-ray Attenuating Materials: Leveraging the high atomic number of iodine to develop novel, lead-free materials for X-ray shielding or for creating biodegradable medical imaging contrast agents. radiologykey.com

| Potential Application | Key Property | Research Goal |

| Organic Semiconductors | Heavy-atom effect, tunable electronics | Develop novel materials for OLEDs and OPVs |

| Optical Polymers | High electron density from iodine | Synthesize polymers with high refractive index |

| Medical Materials | X-ray absorption by iodine | Create advanced, biodegradable contrast agents |

Development of Novel Analytical Probes Utilizing the Iodinated Core

The unique electronic and steric characteristics of the iodinated core can be exploited to design novel analytical probes for sensing and imaging. Iodinated compounds can serve as versatile platforms for creating sensors due to iodine's ability to participate in halogen bonding and its potential as a fluorescence quencher or electrochemical label. nih.govacs.org

Future research could focus on:

Fluorescent Probes: Designing derivatives where the fluorescence is quenched by the iodine atom. Upon reaction with a specific analyte, the iodine could be displaced or its electronic environment altered, leading to a "turn-on" fluorescence signal.

Electrochemical Sensors: Using the molecule as a scaffold to build sensors where the iodine atom or the entire aromatic system participates in redox reactions, allowing for the electrochemical detection of target species.

Halogen Bonding-Based Receptors: Exploiting the ability of the iodine atom to act as a halogen bond donor to create receptors that selectively bind to specific anions or electron-rich molecules.

Computational-Guided Discovery of New Chemical Transformations

Computational chemistry provides powerful tools for predicting molecular properties, modeling reaction mechanisms, and discovering new reactions. walshmedicalmedia.com Applying these methods to this compound can accelerate the discovery of its new chemical transformations and applications.

Prospective computational studies include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model potential reaction pathways, such as novel C-H activation or cross-coupling reactions, to predict feasibility and optimize conditions.

Virtual Screening of Derivatives: Creating virtual libraries of derivatives and using computational methods like molecular docking to predict their binding affinity to biological targets, guiding the synthesis of new potential therapeutic agents. walshmedicalmedia.com

Prediction of Material Properties: Calculating the electronic and optical properties of polymers and materials derived from the core structure to identify candidates with desirable characteristics for materials science applications.

Interdisciplinary Research with Other Scientific Fields

The versatility of this compound makes it a candidate for interdisciplinary research, bridging organic chemistry with environmental science and advanced materials. elsevierpure.com

Potential interdisciplinary projects include:

Environmental Chemistry: Investigating the environmental fate and transport of this and similar iodinated compounds. researchgate.net This could be relevant in the context of water treatment, where iodinated organic compounds can sometimes form. nih.gov There is also relevance in studying the biogeochemical cycling of iodine. elsevierpure.comresearchgate.net

Advanced Organic Materials: Collaborating with materials scientists to incorporate the molecule into self-assembling systems, liquid crystals, or functional gels. The combination of hydrogen bonding (from acetamido groups) and potential halogen bonding (from iodine) could lead to materials with unique supramolecular architectures.

| Interdisciplinary Field | Research Application | Potential Impact |

| Environmental Chemistry | Tracer studies, degradation pathways | Understanding the environmental impact of iodinated aromatics |

| Supramolecular Chemistry | Design of self-assembling materials | Creation of novel functional materials (e.g., gels, liquid crystals) |

| Radiochemistry | Synthesis of radiolabeled analogues | Development of new probes for medical imaging (e.g., PET, SPECT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.